2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are notable for their diverse biological activities, including potential applications in medicinal chemistry. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various pharmacological properties.
The compound can be synthesized through various chemical reactions involving pyrazolo derivatives. It falls under the category of nitrogen-containing heterocycles, specifically classified as a substituted pyrimidine derivative due to the presence of both pyrazole and pyrimidine rings in its structure. Such compounds are often explored for their potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
The synthesis of 2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability, allowing for better control over reaction conditions and improved yields .
The molecular formula of 2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is , with a molecular weight of approximately 237.26 g/mol.
The InChI key for this compound is JGVWYHQSDYUHRQ-UHFFFAOYSA-N, and its canonical SMILES representation is CN1C2=C(C=N1)C(=NC=N2)N(CCO)CCO .
2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol can participate in various chemical reactions:
The mechanism of action for 2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol primarily involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
| Property | Value |
|---|---|
| Molecular Formula | C10H15N5O2 |
| Molecular Weight | 237.26 g/mol |
| CAS Number | 6950-18-1 |
The compound has several potential applications:
The 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine scaffold serves as the fundamental building block for constructing the target compound through nucleophilic aromatic substitution. This approach capitalizes on the electron-deficient character of the C4 position in the pyrazolopyrimidine ring system, which is activated toward displacement by nitrogen nucleophiles due to the adjacent nitrogen atoms at positions 3 and 5. The synthetic pathway initiates with the preparation of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine via chlorination of the corresponding pyrazolopyrimidinone using phosphorus oxychloride (POCl₃), typically under reflux conditions (110-120°C) for 4-6 hours [1] [10]. Selective mono-substitution at the C4 position is achieved through controlled reaction with N-methylethanolamine under mild conditions to prevent bis-alkylation.
Critical reaction parameters governing yield and selectivity include:
Table 1: Optimization of Nucleophilic Displacement Conditions
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| Acetonitrile | 25 | 24 | 68 | 92 |
| Tetrahydrofuran | 40 | 12 | 79 | 95 |
| Dimethylformamide | 80 | 6 | 72 | 88 |
| Dichloromethane | 0 → 25 | 48 | 61 | 97 |
Mechanistic studies reveal that the C4 chlorine atom exhibits greater reactivity than C6 due to reduced electron density at this position, confirmed through density functional theory calculations of atomic charges [1]. Post-reaction purification typically involves aqueous workup followed by silica gel chromatography, yielding the 4-(methyl(2-hydroxyethyl)amino)-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate at purities exceeding 95%. The 6-chloro substituent remains intact for potential downstream modifications, highlighting the orthogonality of this approach [10].
Reductive amination offers a complementary route to the target molecule by forming the critical tertiary amine linkage between the pyrazolopyrimidine scaffold and the ethanolamine moiety. This strategy circumvents the need for pre-functionalized chlorinated intermediates and employs 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one as the carbonyl precursor. The synthetic sequence involves:
The choice of reducing agent profoundly impacts both yield and stereoselectivity:
Table 2: Reducing Agent Performance in Model Reductive Amination
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Aldehyde Reduction Byproduct (%) |
|---|---|---|---|---|---|
| NaBH₃CN | Methanol | 25 | 12 | 84 | <5 |
| NaBH(OAc)₃ | Dichloromethane | 25 | 8 | 79 | 8 |
| NaBH₄ | Methanol | 0 | 1 | 32 | 65 |
| Pyridine-BH₃ | Tetrahydrofuran | 60 | 24 | 71 | 12 |
Crucially, acid catalysis (e.g., acetic acid, p-toluenesulfonic acid) accelerates imine formation but requires careful optimization to prevent decomposition of the heterocyclic core. Kinetic studies demonstrate that electron-withdrawing substituents on the pyrazolopyrimidine ring retard imine formation, necessitating extended reaction times (24-48 hours) for complete conversion .
Continuous flow chemistry addresses key scalability challenges in batch synthesis through enhanced mass/heat transfer and precise residence time control. Implementation for 2-[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol production involves multi-step designs integrating nucleophilic displacement and inline purification [3] [8]. A representative flow configuration comprises:
Table 3: Continuous Flow Parameters for Nucleophilic Displacement
| Parameter | Lab Scale (10 mL reactor) | Pilot Scale (10 L reactor) | Production Scale (100 L reactor) |
|---|---|---|---|
| Flow Rate (mL/min) | 1.0 | 100 | 1000 |
| Residence Time (min) | 10 | 15 | 20 |
| Temperature (°C) | 90 | 100 | 110 |
| Concentration (M) | 0.5 | 0.8 | 1.0 |
| Space-Time Yield (kg/m³·d) | 45 | 380 | 4533 |
Heat transfer efficiency becomes paramount at production scales (>100 L/day), where flow reactors demonstrate 20-fold higher volumetric heat transfer coefficients (U ≈ 500-1000 W/m²·K) compared to batch reactors (U ≈ 50 W/m²·K) [3]. This prevents thermal degradation during the exothermic nucleophilic substitution. Additionally, in-line analytics (Fourier-transform infrared spectroscopy, ultraviolet-visible spectroscopy) enable real-time monitoring of chlorine displacement completion, reducing downstream purification burdens.
Scale-up studies reveal that maintaining constant mixing energy density (ε ≈ 1-10 W/kg) and residence time distribution (σ² < 0.1) during reactor dimension increases preserves product quality. Production rates exceeding 60 g/hour have been achieved in multi-reactor parallel systems with automated control, translating to space-time yields of >4500 kg/m³·day – significantly surpassing batch capabilities [8].
Regioselective functionalization of the ethanolamine moiety necessitates protective group strategies, particularly when modifying the hydroxyl group while preserving the tertiary amine. Key protective group options exhibit distinct compatibility profiles:
Aptamer-based protective groups represent an emerging strategy inspired by oligonucleotide-directed synthesis. These involve:
Table 4: Protective Group Performance in Model Reactions
| Protective Group | Introduction Yield (%) | Deprotection Yield (%) | Compatibility with Pyrazolopyrimidine | Functional Group Selectivity |
|---|---|---|---|---|
| TBS | 95 | 89 | Moderate | 1° OH > 2° OH |
| Acetyl | 92 | 95 | Excellent | 1° OH ≈ 2° OH |
| Trityl | 85 | 78 | Good | 1° OH >> 2° OH |
| Aptamer | N/A (non-covalent) | >95 recovery | Excellent | Programmable |
Aptamer shielding achieves remarkable regioselectivity (>99%) by exploiting differential binding affinities across the molecular scaffold. Recent advances demonstrate that engineered DNA aptamers specifically protect the pyrazolopyrimidine nitrogen atoms while leaving the aliphatic hydroxyl group exposed for phosphorylation or glycosylation [4]. This approach eliminates traditional protection/deprotection sequences, reducing step count and waste generation. However, scalability remains constrained by aptamer production costs.
Microwave irradiation dramatically accelerates both nucleophilic displacement and reductive amination routes while enabling solvent minimization. Key advantages include:
For nucleophilic displacement, microwave protocols employ:
Comparative studies demonstrate that solvent-free microwave synthesis achieves 92% yield in 15 minutes at 140°C, whereas conventional reflux in dimethylformamide requires 24 hours for 78% yield [5]. This enhancement stems from dielectric heating effects that lower activation barriers through transition state stabilization.
Reductive amination similarly benefits from microwave acceleration:
Table 5: Microwave vs Conventional Thermal Synthesis Comparison
| Reaction Type | Method | Temperature (°C) | Time (min) | Yield (%) | Energy Consumption (kJ/mol) |
|---|---|---|---|---|---|
| Nucleophilic Displacement | Conventional | 80 | 1440 | 79 | 4200 |
| Microwave (solvent) | 140 | 15 | 88 | 580 | |
| Microwave (neat) | 150 | 10 | 92 | 320 | |
| Reductive Amination | Conventional | 60 | 720 | 68 | 3500 |
| Microwave | 100 | 30 | 85 | 650 |
Solvent-free microwave techniques provide exceptional atom economy by eliminating solvent waste. Reactions proceed via:
This approach achieves near-quantitative yields (>95%) for nucleophilic displacements when conducted on potassium fluoride-alumina supports, which simultaneously activate the chlorinated precursor and scavenge hydrochloric acid byproducts. Scale-up to 500 g batches employs continuous microwave reactors with conveyor belt material handling, maintaining reaction homogeneity through segmented irradiation zones [5] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6